molecular formula C18H17ClN4O5S B2570018 N1-(4-carbamoylphenyl)-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 941888-87-5

N1-(4-carbamoylphenyl)-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No. B2570018
CAS RN: 941888-87-5
M. Wt: 436.87
InChI Key: QCFIFQJMINJFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-carbamoylphenyl)-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H17ClN4O5S and its molecular weight is 436.87. The purity is usually 95%.
BenchChem offers high-quality N1-(4-carbamoylphenyl)-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-carbamoylphenyl)-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Oxazolidinones and their derivatives have been synthesized and evaluated for various biological activities, including antitumour, anti-HIV, antimicrobial, and as potential drug delivery systems. Some compounds exhibit moderate antitumour activity, suggesting their potential in cancer research and therapy (Chaimbault, Bosc, & Jarry, 1999). Additionally, cyclization-activated prodrugs based on oxazolidinones have been explored for their drug delivery capabilities, indicating the relevance of these compounds in designing novel therapeutic agents (Vigroux, Bergon, & Zedde, 1995).

Antimicrobial Activities

Highly functionalised novel β-lactam and thiazolidine-grafted compounds, related to oxazolidinones, have shown significant activities against bacterial and fungal strains. This underscores the importance of these compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Chemical Synthesis and Catalysis

Oxazolidinones have been utilized in various chemical synthesis and catalysis processes, such as the coupling reaction of (hetero)aryl chlorides and amides. This highlights their utility in organic synthesis and the development of new catalytic methods (De, Yin, & Ma, 2017).

Mechanistic Studies

Studies on the reactions of haloalkylamines with bicarbonate ions, leading to the formation of N-carbamates and 2-oxazolidones, provide insights into the chemical behavior and potential toxicological implications of oxazolidinone derivatives. This research can contribute to understanding the metabolism and safety profile of related compounds (Anthony, Holmes, McDowell, Gray, Blackmore, & Nicholson, 1995).

properties

IUPAC Name

N-(4-carbamoylphenyl)-N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5S/c19-14-7-6-13(10-15(14)23-8-1-9-29(23,27)28)22-18(26)17(25)21-12-4-2-11(3-5-12)16(20)24/h2-7,10H,1,8-9H2,(H2,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFIFQJMINJFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-carbamoylphenyl)-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

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